3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
CAS No.: 128918-28-5
Cat. No.: VC21222718
Molecular Formula: C10H12N4OS
Molecular Weight: 236.3 g/mol
* For research use only. Not for human or veterinary use.
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide - 128918-28-5](/images/no_structure.jpg)
Specification
CAS No. | 128918-28-5 |
---|---|
Molecular Formula | C10H12N4OS |
Molecular Weight | 236.3 g/mol |
IUPAC Name | 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide |
Standard InChI | InChI=1S/C10H12N4OS/c1-4-3-5(2)13-10-6(4)7(11)8(16-10)9(15)14-12/h3H,11-12H2,1-2H3,(H,14,15) |
Standard InChI Key | FOUODUVGPUPSNW-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC2=C1C(=C(S2)C(=O)NN)N)C |
Canonical SMILES | CC1=CC(=NC2=C1C(=C(S2)C(=O)NN)N)C |
Introduction
Chemical Identity and Structural Characteristics
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide features a fused ring system comprising thiophene and pyridine rings with specific functional groups. The compound contains an amino group at position 3, methyl substituents at positions 4 and 6, and a carbohydrazide moiety at position 2 of the thieno[2,3-b]pyridine core structure .
Basic Chemical Information
Table 1: Chemical Identification Data for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Parameter | Value |
---|---|
CAS Number | 128918-28-5 |
Molecular Formula | C₁₀H₁₂N₄OS |
Molecular Weight | 236.29 g/mol |
IUPAC Name | 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide |
SMILES | Cc1c(c(N)c(C(NN)=O)s2)c2nc(C)c1 |
InChI | InChI=1S/C10H12N4OS/c1-4-3-5(2)13-10-6(4)7(11)8(16-10)9(15)14-12/h3H,11-12H2,1-2H3,(H,14,15) |
InChI Key | FOUODUVGPUPSNW-UHFFFAOYSA-N |
Structural Features
The thieno[2,3-b]pyridine scaffold consists of a thiophene ring fused with a pyridine ring, creating a bicyclic heterocyclic system. This core structure is highly planar, with typical dihedral angles between the thiophene and pyridine rings of approximately 1-2 degrees, as observed in similar thieno[2,3-b]pyridine derivatives . The carbohydrazide group (-CONHNH₂) extends from the 2-position of the thiophene ring, while the amino group (-NH₂) is attached to the 3-position .
Physicochemical Properties
The physicochemical properties of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide significantly influence its potential applications and biological activities.
Physical and Chemical Properties
Table 2: Physicochemical Properties of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide
Property | Value |
---|---|
Physical State | Solid |
Hydrogen Bond Acceptors | 4.00 |
Hydrogen Bond Donors | 5.00 |
Rotatable Bond Count | 2.00 |
Number of Nitrogen and Oxygen Atoms | 5 |
Partition Coefficient (logP) | 0.791 |
Distribution Coefficient (logD) | 0.790 |
Water Solubility (LogSw) | -1.93 |
Polar Surface Area | 78.057 Ų |
Acid Dissociation Constant (pKa) | 13.40 |
Base Dissociation Constant (pKb) | 3.89 |
Number of Chiral Centers | 0.00 |
Percent sp³ carbon bonding | 20.00% |
These properties indicate moderate water solubility and a balance between hydrophilic and lipophilic characteristics, which are important considerations for pharmaceutical applications and biological activities .
Synthesis and Preparation Methods
The synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide typically involves multi-step reactions starting from thieno[2,3-b]pyridine derivatives or their precursors.
Synthetic Routes
One established synthetic pathway for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide involves the following sequence:
-
Starting with 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
-
Reaction with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate or sodium ethoxide)
-
Cyclization to form the thieno[2,3-b]pyridine core structure
-
Transformation of the carbonitrile or ester group to the carbohydrazide using hydrazine hydrate
Detailed Synthesis Procedure
A more specific synthesis route reported in the literature involves:
-
Reaction of 3-cyano-4,6-dimethyl-2-mercaptopyridine with sodium ethoxide in ethanol
-
Treatment of the resulting intermediate with 32% hydrazine hydrate under heating conditions for approximately 2 hours
The synthesis usually proceeds with moderate to good yields, and the final product can be purified using standard chromatographic techniques or recrystallization .
Chemical Reactivity and Transformations
The functional groups present in 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide make it susceptible to various chemical reactions.
Diazotization
The primary amine at position 3 can undergo diazotization reactions with sodium nitrite under acidic conditions to form diazonium salts, which can be further transformed into other derivatives.
Cyclization
The carbohydrazide group can participate in various cyclization reactions with appropriate reagents, potentially leading to the formation of additional heterocyclic rings. Reactions with thiourea, guanidine carbonate, and hydroxylamine hydrochloride have been reported for similar compounds .
Oxidative Transformations
Interesting oxidative transformations have been observed in similar thieno[2,3-b]pyridine derivatives. For instance, 3-aminothieno[2,3-b]pyridine-2-carboxamides can undergo unusual oxidative dimerization when treated with hypochlorite, with the reaction pathway highly dependent on the solvent used .
Research and Screening Applications
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide has been included in various screening libraries for research purposes.
Inclusion in Research Libraries
The compound is part of several specialized screening collections, including:
-
3D-Biodiversity Library (27607 compounds)
-
ChemoGenomic Annotated Library for Phenotypic Screening (89798 compounds)
-
Epitranscriptome Focused Small Molecule Library (20952 compounds)
-
Target Identification, Phenotypic Screening library (TIPS) (27612 compounds)
These inclusions highlight its recognition as a potentially valuable compound for various research applications, particularly in drug discovery and biological screening programs.
Crystal Structure and Molecular Packing
While specific crystal structure data for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide is limited, studies on related compounds such as 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile provide insights into the likely molecular packing characteristics. In crystal structures of similar compounds, molecules typically form layers through intermolecular N—H⋯N hydrogen bonds and π⋯π stacking interactions between adjacent pyridine and thiophene rings .
Comparison with Related Compounds
Understanding the relationship between 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide and similar compounds provides context for its potential applications and properties.
Structural Relatives
Table 3: Comparison of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | CAS Number |
---|---|---|---|---|
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide | C₁₀H₁₂N₄OS | 236.29 | Carbohydrazide group at position 2 | 128918-28-5 |
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | C₁₀H₁₁N₃OS | 221.28 | Carboxamide group at position 2 | 67795-42-0 |
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | C₁₀H₉N₃S | 203.26 | Carbonitrile group at position 2 | Not specified |
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | C₁₂H₁₄N₂O₂S | 250.32 | Ethyl carboxylate group at position 2 | Not specified |
4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid | C₁₀H₉NO₂S | 207.25 | Carboxylic acid at position 2, no amino group | 885461-14-3 |
The differences in functional groups significantly affect the physicochemical properties and biological activities of these compounds, with each derivative exhibiting unique characteristics that may be advantageous for specific applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume